Losoxantrone

描述

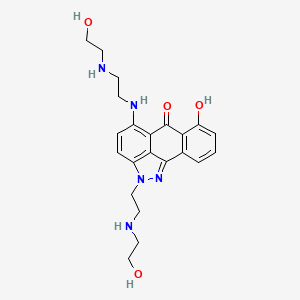

Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROQEQPFUCPDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236949 | |

| Record name | Losoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88303-60-0 | |

| Record name | Losoxantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losoxantrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSOXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Losoxantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losoxantrone, also known as DuP 941, is a potent anthrapyrazole antineoplastic agent that emerged from the quest for safer and more effective cancer chemotherapeutics. As an analog of mitoxantrone, it was developed to retain high antitumor activity while potentially reducing the cardiotoxicity associated with earlier anthracyclines. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the synthetic pathways, presents quantitative data on its cytotoxic and topoisomerase II inhibitory activities, and outlines key experimental protocols for its characterization. Visual diagrams of the synthesis and signaling pathways are included to facilitate a comprehensive understanding of this important anticancer agent.

Discovery and Development

This compound was developed as part of a program aimed at identifying novel anticancer agents with a broader spectrum of activity and an improved safety profile compared to existing drugs. It is a synthetic anthracenedione and an analog of the clinically used drug mitoxantrone. Research leading to the discovery of this compound was prominently featured in a 1987 publication by Showalter et al. in the Journal of Medicinal Chemistry.[1] This work described the synthesis and structure-activity relationships of a series of anthrapyrazoles, including the compound that would become known as this compound, against murine leukemias.[1]

Synthesis Pathway

The synthesis of this compound has been described in the scientific literature, with key contributions from Showalter et al. (1987) and an improved synthesis reported by Beylin et al. (1989).[1] The general approach involves the construction of the anthrapyrazole core followed by the introduction of the side chains.

A representative synthesis of this compound is outlined below:

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[2] Similar to its analog mitoxantrone, this compound acts as a "topoisomerase II poison." It intercalates into DNA and stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks. These DNA lesions trigger a cascade of cellular events known as the DNA Damage Response (DDR).

DNA Damage Response Signaling Pathway

The induction of DNA double-strand breaks by this compound activates a complex signaling network aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis).

Quantitative Data

The cytotoxic and topoisomerase II inhibitory activities of this compound have been evaluated in various studies. The following table summarizes comparative data from the National Cancer Institute's preclinical antitumor drug discovery screen.

| Compound | Mean GI50 (µM) in NCI-60 Cell Line Panel | Relative Topoisomerase II DNA Cleavage Activity |

| This compound (DuP 941) | 0.04 | Potent |

| Mitoxantrone | 0.01 | Very Potent |

| Doxorubicin | 0.05 | Potent |

| Amsacrine | 0.1 | Moderate |

| Etoposide (VP-16) | 1.0 | Weak |

Data adapted from Leteurtre et al., 1994, Journal of the National Cancer Institute.

Experimental Protocols

Synthesis of this compound (Adapted from Showalter et al., 1987)

Materials:

-

1,4-dichloro-5,8-dihydroxyanthraquinone

-

Anhydrous potassium carbonate

-

2-[(2-hydroxyethyl)amino]ethylamine

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A mixture of 1,4-dichloro-5,8-dihydroxyanthraquinone and a molar excess of anhydrous potassium carbonate in DMF is heated under an inert atmosphere.

-

2-[(2-hydroxyethyl)amino]ethylamine is added dropwise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Topoisomerase II-Mediated DNA Cleavage Assay

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound stock solution (in DMSO)

-

Reaction buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

Stop solution (containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding purified topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution and incubating at 50°C for 30 minutes to digest the protein.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the linear DNA band with increasing this compound concentration indicates stabilization of the topoisomerase II-DNA cleavable complex.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound's effect on cell cycle progression.

References

In Vitro Mechanism of Action of Losoxantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losoxantrone, also known as DuP 941, is a synthetic anthrapyrazole derivative that has demonstrated significant antineoplastic activity in preclinical studies. As an analogue of mitoxantrone, its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme involved in DNA replication, transcription, and repair. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing its effects on topoisomerase II, DNA interaction, and the subsequent cellular responses including apoptosis and cell cycle arrest. The information presented herein is intended to support further research and drug development efforts centered on this class of compounds.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects primarily by acting as a topoisomerase II poison. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, this compound stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA. This stabilization prevents the enzyme from religating the double-strand breaks it creates, leading to an accumulation of protein-linked DNA breaks. These persistent DNA lesions trigger a cascade of cellular events culminating in cell death.[1]

Topoisomerase II Inhibition and DNA Cleavage

Table 1: Comparative Cytotoxic Potency of Topoisomerase II Inhibitors

| Compound | Relative Cytostatic Potency |

| Mitoxantrone | +++++ |

| Doxorubicin | ++++ |

| This compound (DuP 941) | +++ |

| DuP 937 | ++ |

| Amsacrine | + |

| VP-16 (Etoposide) | + |

Data derived from comparative studies in the National Cancer Institute preclinical antitumor drug discovery screen. The number of '+' symbols indicates relative potency.[1]

Interaction with DNA

The interaction of this compound with DNA is a critical aspect of its mechanism of action, facilitating the stabilization of the topoisomerase II-DNA complex. As an anthrapyrazole, this compound is believed to intercalate into the DNA double helix. The binding affinity of anthrapyrazole derivatives to DNA can be substantial, with reported binding constants ranging from 2 x 106 to 2.7 x 108 M-1. This interaction is influenced by the structural features of the molecule, including the side chains and hydroxyl groups on the chromophore.

Cellular Consequences of this compound Activity

The accumulation of DNA double-strand breaks induced by this compound triggers a robust DNA damage response (DDR), leading to cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

Upon sensing DNA damage, the cell cycle machinery is halted to prevent the propagation of damaged genetic material. Topoisomerase II inhibitors, including anthrapyrazoles, are known to cause a significant arrest of cells in the G2/M phase of the cell cycle. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis. While specific quantitative data on the percentage of cells arrested in G2/M by this compound is not available, studies on the closely related compound mitoxantrone have demonstrated a significant G2/M arrest upon treatment.

Induction of Apoptosis

Extensive DNA damage triggered by this compound ultimately leads to the activation of apoptotic pathways. This programmed cell death is a key component of the antitumor activity of topoisomerase II poisons. The induction of apoptosis can be quantified by methods such as Annexin V and propidium iodide (PI) staining followed by flow cytometry. Although specific quantitative data for this compound-induced apoptosis is limited, the general mechanism for this class of drugs involves the activation of both intrinsic and extrinsic apoptotic pathways.

Signaling Pathways

The cellular response to this compound involves a complex network of signaling pathways. The DNA damage response is primarily initiated by the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest and DNA repair or apoptosis. The apoptotic cascade involves the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) that dismantle the cell.

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by its ability to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).

-

Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.

-

Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Separate the reaction products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

-

Quantification: Visualize the DNA with a fluorescent stain (e.g., ethidium bromide) and quantify the amount of decatenated DNA to determine the IC50 of the inhibitor.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the cleavable complex.

-

Substrate Preparation: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Reaction Setup: In a microcentrifuge tube, combine the DNA substrate, reaction buffer, and varying concentrations of this compound.

-

Enzyme Addition: Add purified topoisomerase II.

-

Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavable complexes.

-

Complex Trapping: Add SDS to trap the protein-DNA complexes, followed by proteinase K to digest the protein.

-

Analysis: Separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis. An increase in the linear DNA form indicates stabilization of the cleavable complex.

-

Quantification: Quantify the amount of linear DNA to determine the concentration of this compound required for 50% cleavage (ED50).

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Culture and Treatment: Culture cancer cells to a suitable density and treat with varying concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the PI fluorescence of individual cells. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent topoisomerase II poison that induces protein-linked DNA double-strand breaks, leading to G2/M cell cycle arrest and apoptosis. Its mechanism of action is closely related to that of mitoxantrone and other anthrapyrazoles. Further quantitative characterization of its inhibitory activity, DNA binding, and cellular effects will be crucial for its continued development as a potential anticancer therapeutic. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the detailed molecular pharmacology of this compound.

References

A Comparative Analysis of Losoxantrone and Mitoxantrone: Molecular Structure and a Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the molecular structures of losoxantrone and mitoxantrone, two potent antineoplastic agents. By examining their distinct chemical architectures, this document elucidates the nuances in their mechanisms of action and physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of oncology.

Core Structural Differences: Anthrapyrazole vs. Anthracenedione

The fundamental distinction between this compound and mitoxantrone lies in their core heterocyclic structures. Mitoxantrone is an anthracenedione, featuring a tricyclic anthracene ring system with two ketone groups at positions 9 and 10. In contrast, this compound is an anthrapyrazole, an analog of mitoxantrone where a pyrazole ring is fused to the anthracene core.[1] This structural modification was a strategic design choice aimed at potentially altering the drug's biological activity and toxicity profile. Both molecules share identical side chains, which are crucial for their interaction with biological targets.

Below is a visualization of the core molecular structures of mitoxantrone and this compound.

Physicochemical and Biological Data Summary

The structural variations between this compound and mitoxantrone give rise to differences in their physicochemical properties and biological activities. A summary of key quantitative data is presented below for comparative analysis.

| Property | Mitoxantrone | This compound | Reference(s) |

| Molecular Formula | C22H28N4O6 | C22H27N5O4 | [1][2] |

| Molecular Weight | 444.48 g/mol | 425.489 g/mol | [1][2] |

| Core Structure | Anthracenedione | Anthrapyrazole | [1] |

| LogP | -3.1 | Not available | [3] |

| Primary Mechanism | DNA Intercalation & Topoisomerase II Inhibition | DNA Intercalation & Topoisomerase II Inhibition | [2][4] |

| Cytotoxicity Profile | Potent cytotoxic agent | Potent cytotoxic agent, with a cytotoxic profile closely related to mitoxantrone. | [4][5] |

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Both this compound and mitoxantrone exert their cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and the inhibition of topoisomerase II.[2][4] The planar aromatic core of these molecules inserts between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription.[6]

This DNA binding stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing this complex, the drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[7]

Additional Signaling Pathways: Mitoxantrone and NF-κB

Beyond its role as a topoisomerase II inhibitor, mitoxantrone has been identified as a Toll-like receptor 4 (TLR4) antagonist.[8] This interaction can lead to the inhibition of the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] The NF-κB pathway is a pivotal regulator of inflammation, and its inhibition by mitoxantrone may contribute to the drug's immunosuppressive effects, which are utilized in the treatment of multiple sclerosis.[10][11]

Experimental Protocols

Topoisomerase II Decatenation Assay

This protocol describes a common in vitro assay to measure the inhibition of Topoisomerase II's decatenation activity by agents like mitoxantrone and this compound.[12][13]

Objective: To determine the concentration at which a test compound inhibits 50% of the decatenation activity of human topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) - a network of catenated (interlocked) DNA circles

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)[12]

-

ATP solution (e.g., 20 mM)[12]

-

Test compounds (this compound, Mitoxantrone) at various concentrations

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Proteinase K

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare a fresh 5x complete assay buffer by mixing the 10x reaction buffer with the ATP solution.[12]

-

Set up reaction tubes on ice, each containing the 5x complete assay buffer and kDNA substrate.

-

Add varying concentrations of the test compound (or vehicle control) to the respective tubes.

-

Initiate the reaction by adding a specific amount of Topoisomerase II enzyme (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution containing SDS, followed by digestion with proteinase K to remove the enzyme.[12]

-

Load the samples onto a 1% agarose gel. Include markers for decatenated kDNA (nicked circles) and linear kDNA.

-

Perform electrophoresis to separate the DNA forms.

-

Stain the gel with ethidium bromide and visualize under UV light.

Expected Results:

-

In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA network into individual minicircles, which will migrate faster through the gel.

-

In the presence of an effective inhibitor like this compound or mitoxantrone, the kDNA will remain in its catenated form, migrating slower and appearing as a band at the top of the gel. The degree of inhibition can be quantified by measuring the disappearance of the decatenated product.

Conclusion

This compound and mitoxantrone, while sharing a common mechanism of action as topoisomerase II inhibitors, possess distinct core structures that influence their physicochemical and biological properties. The substitution of an anthracenedione core in mitoxantrone with an anthrapyrazole core in this compound represents a key structural modification. Further research into how these structural differences translate to variations in efficacy, toxicity, and resistance profiles is crucial for the development of next-generation anticancer therapeutics. This guide provides a foundational technical overview to support such ongoing research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]

- 3. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative effectiveness of mitoxantrone and doxorubicin in overcoming experimentally induced drug resistance in murine and human tumour cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancercareontario.ca [cancercareontario.ca]

- 7. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitoxantrone attenuates lipopolysaccharide-induced acute lung injury via inhibition of NEDD8 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Preclinical Studies of DuP 941 (Losoxantrone)

This technical guide provides a comprehensive overview of the early preclinical studies of DuP 941, also known as this compound or CI-941. This document synthesizes key findings on its mechanism of action, cytotoxicity, pharmacokinetics, and toxicity, with a focus on presenting quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Topoisomerase II Inhibition

DuP 941 is an anthrapyrazole that functions as a potent inhibitor of DNA topoisomerase II.[1][2] Unlike anthracyclines, anthrapyrazoles were developed to exhibit reduced cardiotoxicity, a significant side effect associated with the former, by being less prone to generating free radicals.[1][2] The primary mechanism of action involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[1]

Signaling Pathway of DuP 941-Induced Cytotoxicity

Caption: Mechanism of DuP 941-induced cytotoxicity.

In Vitro Cytotoxicity and Potency

The cytotoxic potential of DuP 941 was evaluated in the National Cancer Institute's preclinical antitumor drug discovery screen, which utilized a panel of 60 human cancer cell lines.[1][2]

Comparative Cytostatic Potency

The cytostatic potency of DuP 941 was compared to other known topoisomerase II inhibitors. The rank order of potency was determined as follows:

| Compound | Relative Cytostatic Potency |

| Mitoxantrone | Most Potent |

| Doxorubicin | > DuP 941 |

| DuP 941 | - |

| Azatoxin | < DuP 941 |

| DuP 937 | < Azatoxin |

| Amsacrine | < DuP 937 |

| VP-16 (Etoposide) | Much less potent than Amsacrine |

Table 1: Comparative cytostatic potency of topoisomerase II inhibitors. Data sourced from public abstracts.[1][2]

Experimental Protocols

NCI 60 Human Cancer Cell Line Screen

-

Objective: To assess the cytotoxic profile of DuP 941 across a diverse panel of human cancer cell lines.

-

Methodology: The cytotoxicity of DuP 941 was tested against the 60 human cancer cell lines that constitute the NCI preclinical antitumor drug discovery screen.[1][2] The COMPARE analysis algorithm was used to correlate the pattern of cytotoxicity of DuP 941 with that of other known anticancer agents in the NCI database.[1] This analysis revealed that the cytotoxic profiles of the anthrapyrazoles, including DuP 941, were most closely related to that of mitoxantrone.[1][2]

Topoisomerase II Inhibition and DNA Cleavage Analysis

-

Objective: To determine the potency of DuP 941 in inhibiting purified topoisomerase II and to characterize the drug-induced DNA cleavage patterns.

-

Methodology:

-

Topoisomerase II Inhibition: The potency of DuP 941 to inhibit purified topoisomerase II was determined, although the specific assay details are not provided in the abstracts.[1]

-

Induction of DNA Double-Strand Breaks: The ability of DuP 941 to generate DNA double-strand breaks by inducing topoisomerase II cleavable complexes was assessed in nuclear extracts. The potency in this assay was found to be in agreement with its cytotoxicity.[1][2]

-

DNA Cleavage Sequencing: The specificity of the drug-induced topoisomerase II cleavage pattern was investigated using human c-myc DNA. Sequencing of these cleavage sites revealed a common pattern for anthrapyrazoles and mitoxantrone, which was distinct from the patterns produced by other topoisomerase II inhibitors.[1][2]

-

Experimental Workflow for In Vitro Analysis

Caption: In vitro experimental workflow for DuP 941.

Preclinical Pharmacokinetics and Toxicology in Murine Models

Preclinical studies in mice provided initial data on the pharmacokinetics and toxicity profile of DuP 941 (referred to as CI-941 in these studies).[3]

Pharmacokinetic Parameters

The pharmacokinetics of CI-941 were studied in mice at doses ranging from 1/10 of the LD10 to the LD10 (20 mg/kg).[3]

| Parameter | Value |

| Plasma Clearance | 250-400 ml/min per kg |

| Plasma Pharmacokinetics | Triphasic |

| AUC Linearity | Linear up to 15 mg/kg |

| AUC at 15 mg/kg | 110 µM x min |

| AUC at 20 mg/kg | 277 µM x min (non-linear) |

| Plasma Protein Binding | 80%-84% |

| Urinary Excretion (parent compound) | 12%-18% of the administered dose (at 1.5 and 15 mg/kg) |

| Tissue Distribution | Rapid and extensive, especially in the kidney |

Table 2: Pharmacokinetic parameters of CI-941 in mice. Data sourced from public abstracts.[3]

Toxicity Profile

Toxicity studies were conducted in female Balb-c mice following a single intravenous bolus injection.[3]

| Toxicity Endpoint | Dose | Observation |

| Leukopenia (Day 3) | 10 mg/kg | 18% suppression of control WBC count |

| 15 mg/kg | 50% suppression of control WBC count | |

| 20 mg/kg | 65% suppression of control WBC count | |

| Other Toxicities | > 20 mg/kg | Weight loss, alopecia, diarrhoea, convulsions |

| LD10 | 20 mg/kg | 95% confidence limits: 19-21 mg/kg |

| LD50 | 22 mg/kg | 95% confidence limits: 21-23 mg/kg |

Table 3: Toxicity profile of CI-941 in mice. Data sourced from public abstracts.[3]

It is important to note that despite being developed to have lower cardiotoxicity, a case report later suggested that DuP 941 may have cardiotoxic effects in some patients.[4]

Preclinical to Clinical Translation

The preclinical data from murine models were used to guide the design of early clinical trials. A starting dose of 5 mg/m² for a single administration schedule was recommended for Phase I trials, based on the equivalent of 1/10 of the LD10 in mice.[3][5] A pharmacokinetically guided dose-escalation strategy was initially proposed with a target AUC of 110 µM x min.[3][5] However, this approach was abandoned during the Phase I trial due to wide interpatient variations in the dose-AUC relationship.[6] The dose-limiting toxicity in humans was identified as leucopenia.[6]

Logical Relationship for Dose Escalation Strategy

Caption: Logic for the proposed dose escalation strategy.

References

- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The pharmacokinetics and toxicity of the anthrapyrazole anti-cancer drug CI-941 in the mouse: a guide for rational dose escalation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential cardiotoxicity with the use of DuP-941: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of the anthrapyrazole CI-941: factors compromising the implementation of a pharmacokinetically guided dose escalation scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I trial of the anthrapyrazole CI-941: prospective evaluation of a pharmacokinetically guided dose-escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Machinery: A Technical Guide to Topoisomerase II Inhibition by Anthrapyrazoles

A Foreword on "Biantrazole": Initial literature searches for "biantrazole" in the context of topoisomerase II inhibition did not yield specific results. It is possible that this is a less common or alternative name for a compound within a broader, more extensively studied class. This guide will focus on the anthrapyrazole class of topoisomerase II inhibitors, a well-documented group of compounds with a similar structural framework, which may encompass the intended subject of inquiry. We will specifically highlight data pertaining to the extensively researched anthrapyrazoles, losoxantrone (DuP 941) and DuP 937.

Executive Summary

Anthrapyrazoles are a class of synthetic anticancer agents designed as analogs of anthracyclines with reduced cardiotoxicity.[1] Their primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme in managing DNA topology during replication, transcription, and chromosome segregation.[2][3] This guide provides an in-depth technical overview of the molecular mechanism by which anthrapyrazoles inhibit topoisomerase II, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

The Core Mechanism: Poisoning the Enzyme

Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, anthrapyrazoles are classified as topoisomerase II poisons . Their mechanism of action involves trapping the enzyme in a transient state of its catalytic cycle, leading to the accumulation of stable enzyme-DNA covalent complexes, often referred to as "cleavable complexes".[4][5]

The catalytic cycle of topoisomerase II involves the following key steps:

-

Binding of the dimeric enzyme to a segment of DNA (the G-segment).

-

Binding of a second DNA segment (the T-segment).

-

ATP-dependent cleavage of both strands of the G-segment, creating a double-strand break. During this process, a covalent phosphotyrosyl bond is formed between each protomer of the enzyme and the 5'-end of the cleaved DNA.

-

Passage of the T-segment through the break in the G-segment.

-

Religation of the cleaved G-segment.

-

Release of the T-segment and ATP hydrolysis, regenerating the enzyme for another cycle.

Anthrapyrazoles are thought to intercalate into the DNA at the site of topoisomerase II binding.[1] This interaction is believed to stabilize the cleavable complex, preventing the religation of the DNA strands. The accumulation of these stalled complexes leads to the formation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic and can trigger apoptotic cell death.[3][5]

Quantitative Data on Anthrapyrazole Activity

The cytotoxic and topoisomerase II inhibitory activities of various anthrapyrazoles have been quantified in numerous studies. The following tables summarize key findings for this compound and other representative compounds.

Table 1: In Vitro Cytotoxicity of Anthrapyrazoles against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (DuP 941) | Human Breast Carcinoma | 0.1 - 1.0 | [2] |

| Head and Neck Squamous Cell Carcinoma | 0.1 - 1.0 | [2] | |

| Leukemia | 0.1 - 1.0 | [2] | |

| Chinese Hamster Ovary | 0.1 - 1.0 | [2] | |

| Piroxantrone | Human Breast Carcinoma | 0.2 - 5.0 | [2] |

| Head and Neck Squamous Cell Carcinoma | 0.2 - 5.0 | [2] | |

| Leukemia | 0.2 - 5.0 | [2] | |

| Chinese Hamster Ovary | 0.2 - 5.0 | [2] | |

| Novel Anthrapyrazole Analogues | Various Human Cancer Cell Lines | 0.1 - 45.2 | [1] |

Table 2: Inhibition of Topoisomerase II Decatenation Activity

| Compound | IC50 (µM) | Reference |

| This compound (DuP 941) | 0.3 ± 1.2 | [1] |

| Piroxantrone | 0.2 ± 0.1 | [1] |

| Novel Anthrapyrazole Analogues | 4.1 ± 0.7 to 48.4 ± 7.3 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of anthrapyrazole-mediated topoisomerase II inhibition.

DNA Topoisomerase II-Mediated DNA Cleavage Assay

This assay is fundamental to identifying topoisomerase II poisons by detecting the formation of cleavable complexes.

Objective: To determine if a compound stabilizes the covalent complex between topoisomerase II and DNA, leading to an increase in cleaved DNA.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml BSA)

-

Anthrapyrazole compound of interest (dissolved in DMSO)

-

Proteinase K

-

Sodium Dodecyl Sulfate (SDS)

-

Loading Dye (e.g., containing bromophenol blue and glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), and the desired concentration of the anthrapyrazole compound.

-

Add purified topoisomerase IIα (e.g., 1-2 units) to each reaction mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/ml.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Add loading dye to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light and capture an image. An increase in the linear form of the plasmid DNA indicates topoisomerase II-mediated cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of compounds.[2]

Objective: To quantify the reduction in cell viability upon exposure to an anthrapyrazole compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Anthrapyrazole compound of interest (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the anthrapyrazole compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/ml) and incubate for 3-4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Molecular Interactions and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.

Caption: Mechanism of Topoisomerase II Inhibition by Anthrapyrazoles.

Caption: Experimental Workflow for the DNA Cleavage Assay.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

Anthrapyrazoles represent a significant class of topoisomerase II inhibitors with potent anticancer activity. Their mechanism as topoisomerase II poisons, which involves the stabilization of the cleavable complex and the induction of DNA double-strand breaks, is a well-established paradigm in cancer chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the structure-activity relationships within the anthrapyrazole class continues to be a promising avenue for the development of next-generation anticancer therapeutics with improved efficacy and safety profiles.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Topoisomerase II is required for mitoxantrone to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Intercalation and Binding Affinity of Losoxantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losoxantrone, a member of the anthrapyrazole class of synthetic antineoplastic agents, exerts its cytotoxic effects primarily through interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of this compound: DNA intercalation and its associated binding affinity. While specific quantitative binding data for this compound is limited in publicly available literature, this document leverages data from its close structural and functional analog, mitoxantrone, to provide a robust framework for understanding its interaction with DNA. This guide details the methodologies for key experimental techniques used to characterize these interactions, including UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Circular Dichroism. Furthermore, it presents diagrammatic representations of the topoisomerase II inhibition signaling pathway, a key consequence of this compound's DNA intercalation, and a general experimental workflow for determining DNA binding affinity.

Introduction: this compound as a DNA-Targeting Agent

This compound (DuP 941) is a potent antitumor agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1] Its planar anthrapyrazole ring structure allows it to insert between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This physical insertion into the DNA structure leads to a cascade of cellular events, most notably the trapping of topoisomerase II-DNA cleavage complexes.[1][4] This action prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[5] The efficacy of this compound is therefore intrinsically linked to its ability to bind to and intercalate with DNA.

DNA Intercalation and Binding Affinity

The interaction of this compound with DNA is a non-covalent binding event driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions.[6] Intercalation results in significant conformational changes to the DNA structure, including the unwinding and lengthening of the DNA helix.[7] The strength of this interaction is quantified by its binding affinity, typically expressed as the association constant (K_a) or the dissociation constant (K_d).

Quantitative Data on DNA Binding Affinity

| Compound | DNA Source | Method | Binding Constant (K_a) (M⁻¹) | Binding Site Size (n, base pairs) | Reference |

| Mitoxantrone | Calf Thymus DNA | Equilibrium Dialysis | 5.0 x 10⁶ | 1.9 | [8] |

| Mitoxantrone | Calf Thymus DNA | Magnetic Tweezers | ≈ 1 x 10⁵ | ≈ 2.5 | [9] |

Note: The variability in binding constants can be attributed to differences in experimental conditions and techniques.

Experimental Protocols for Characterizing DNA Intercalation

The following sections detail the methodologies for key experiments used to investigate the DNA binding and intercalation of compounds like this compound.

UV-Visible Spectrophotometry

Principle: UV-Visible spectroscopy is used to monitor the changes in the absorption spectrum of a drug upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the drug's characteristic absorption bands. These changes are indicative of the interaction between the drug's chromophore and the DNA base pairs.[6]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA is determined spectrophotometrically by measuring the absorbance at 260 nm. The DNA should be sufficiently free of protein (A₂₆₀/A₂₈₀ ratio of ~1.8-1.9).

-

-

Titration:

-

Place a fixed concentration of this compound solution in a quartz cuvette.

-

Record the initial UV-Visible spectrum of the this compound solution.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and then record the UV-Visible spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance and the wavelength of maximum absorbance of this compound.

-

The intrinsic binding constant (K_b) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting the data using a Scatchard plot.[10]

-

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive technique to study drug-DNA interactions. Two common approaches are the ethidium bromide (EB) displacement assay and fluorescence quenching.

-

Ethidium Bromide (EB) Displacement Assay: EB is a fluorescent dye that intercalates with DNA, resulting in a significant increase in its fluorescence intensity. A compound that also intercalates with DNA will compete with EB for the binding sites, leading to the displacement of EB and a subsequent decrease in fluorescence intensity. This quenching of fluorescence can be used to determine the binding affinity of the test compound.

-

Fluorescence Quenching: If the drug itself is fluorescent, its interaction with DNA can lead to quenching of its intrinsic fluorescence. This quenching occurs due to the interaction of the drug's excited state with the DNA bases, particularly guanine.[11]

Protocol for Ethidium Bromide Displacement Assay:

-

Preparation of Solutions:

-

Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer. The concentrations should be chosen such that the initial fluorescence is high.

-

-

Titration:

-

Place the ct-DNA-EB complex solution in a fluorometer cuvette.

-

Record the initial fluorescence emission spectrum.

-

Add increasing concentrations of this compound to the cuvette.

-

After each addition, incubate the mixture to reach equilibrium and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

The binding constant can be calculated using the Stern-Volmer equation or by fitting the data to a competitive binding model.

-

Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a ligand to DNA can induce changes in the DNA's CD spectrum, providing information about conformational changes in the DNA upon ligand binding. Additionally, if the ligand is achiral, it can exhibit an induced CD signal upon binding to the chiral DNA molecule, which can provide insights into the binding mode.[12][13][14]

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of ct-DNA and this compound in a suitable buffer (e.g., phosphate buffer).

-

-

Spectral Measurement:

-

Record the CD spectrum of the ct-DNA solution alone in the far-UV region (typically 200-320 nm).

-

Prepare a series of samples with a constant concentration of DNA and increasing concentrations of this compound.

-

Record the CD spectra of these mixtures.

-

-

Data Analysis:

-

Analyze the changes in the characteristic B-form DNA CD signals (positive band around 275 nm and a negative band around 245 nm). Significant changes can indicate conformational alterations.

-

Look for the appearance of an induced CD signal in the region where this compound absorbs light. The nature of this induced signal can provide information about the geometry of the drug-DNA complex.

-

Signaling Pathways and Experimental Workflows

Topoisomerase II Inhibition Signaling Pathway

This compound's primary mechanism of cytotoxicity involves the poisoning of topoisomerase II. The following diagram illustrates the key events in this signaling pathway.

Caption: this compound intercalates into DNA, trapping the topoisomerase II-DNA cleavage complex, which leads to DNA double-strand breaks and the activation of the DNA damage response, ultimately resulting in cell cycle arrest and apoptosis.

Experimental Workflow for Determining DNA Binding Affinity

The following diagram outlines a general workflow for characterizing the DNA binding affinity of a compound like this compound using common biophysical techniques.

Caption: A generalized workflow for determining the DNA binding affinity of a compound, involving sample preparation, execution of biophysical assays, and subsequent data analysis to calculate binding parameters.

Conclusion

This compound is a potent DNA intercalating agent and topoisomerase II poison. Understanding its DNA binding affinity is crucial for elucidating its mechanism of action and for the development of novel anthrapyrazole-based therapeutics. While specific quantitative binding data for this compound is sparse, the data available for its close analog, mitoxantrone, provides a strong basis for its characterization. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the DNA intercalation and binding properties of this compound and similar compounds. The visualization of the topoisomerase II inhibition pathway and the experimental workflow provides a clear conceptual and practical guide for professionals in the field of drug development. Further studies are warranted to determine the precise quantitative DNA binding parameters of this compound to enable a more direct comparison with other DNA-targeting agents.

References

- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of the interaction of anthrapyrazole anticancer agents with deoxyribonucleic acids: structural requirements for DNA binding, intercalation, and photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA-interactive anticancer aza-anthrapyrazoles: biophysical and biochemical studies relevant to the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. deepdyve.com [deepdyve.com]

- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of Losoxantrone: A Deep Dive into Their Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Losoxantrone, an anthrapyrazole derivative, has been a subject of significant interest in the field of oncology due to its potent anti-cancer properties. As a topoisomerase II inhibitor and DNA intercalator, its mechanism of action has paved the way for the development of numerous structural analogs aimed at enhancing efficacy, improving solubility, and reducing cardiotoxicity, a common side effect associated with this class of compounds. This technical guide provides an in-depth analysis of this compound and its structural analogs, focusing on their synthesis, biological activity, and the intricate signaling pathways they modulate.

Core Concepts: Mechanism of Action

This compound and its analogs primarily exert their cytotoxic effects through a dual mechanism:

-

DNA Intercalation: The planar aromatic core of the anthrapyrazole structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as replication and transcription.

-

Topoisomerase II Inhibition: These compounds stabilize the covalent complex formed between topoisomerase II and DNA.[1] Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. By "poisoning" the enzyme, this compound analogs prevent the re-ligation of these breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).

The potency of these compounds in generating DNA double-strand breaks by inducing topoisomerase II cleavable complexes is in agreement with their cytotoxicity.[1]

Structure-Activity Relationships: The Key to Enhanced Potency

The biological activity of this compound analogs is intricately linked to their chemical structure. Modifications to the anthrapyrazole core and its side chains can significantly impact their anti-cancer efficacy and pharmacological properties.

A study on a series of anthrapyrazole compounds, analogous to this compound, revealed that their cell growth inhibitory activity is well-correlated with their ability to bind to DNA.[2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have shown that hydrogen-bond donor interactions and electrostatic interactions with the protonated amino side chains are crucial for high cell growth inhibitory activity.[2]

Quantitative Analysis of Biological Activity

The anti-cancer activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the available data for a series of anthra[1,9-cd]pyrazol-6(2H)-one derivatives, which share a similar core structure with this compound.

| Compound | Structure | Cancer Cell Line | IC50 (µM) |

| 5 | 7-(Phenethylamino)anthra[1,9-cd]pyrazol-6(2H)-one | PC-3 (Prostate) | >100 |

| 6 | 7-(Cyclohexylamino)anthra[1,9-cd]pyrazol-6(2H)-one | PC-3 (Prostate) | >100 |

| 7 | 7-(Cyclopentylamino)anthra[1,9-cd]pyrazol-6(2H)-one | PC-3 (Prostate) | >100 |

Data sourced from a study on anthra[1,9-cd]pyrazol-6(2H)-one derivatives.[2][3][4] It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols: Methodologies for Evaluation

The biological activity of this compound analogs is assessed through a variety of in vitro assays. Below are detailed protocols for two key experiments.

Cell Growth Inhibition Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analog and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). The inhibition of this process is visualized by the failure of the kDNA to enter an agarose gel.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, topoisomerase II enzyme, ATP, and the test compound (this compound analog) in a suitable reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzymatic reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a proteinase.

-

Agarose Gel Electrophoresis: The reaction products are then separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Analysis: Decatenated DNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well. A potent inhibitor will prevent the decatenation, resulting in the kDNA remaining in the well.[5][6]

Topoisomerase II Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex.

Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA, leading to the accumulation of linear DNA fragments.

Protocol:

-

Reaction Setup: A supercoiled plasmid DNA is incubated with topoisomerase II enzyme and the test compound.

-

Incubation: The mixture is incubated to allow for the formation of the cleavable complex.

-

Denaturation and Proteolysis: The reaction is stopped, and the protein is denatured and digested using SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA is then analyzed by agarose gel electrophoresis.

-

Visualization and Analysis: The presence of linear DNA indicates that the compound has stabilized the cleavable complex and is acting as a topoisomerase II poison.[7][8]

Signaling Pathways Modulated by this compound Analogs

The downstream effects of topoisomerase II inhibition by this compound and its analogs can impact several critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. While direct studies on this compound's impact on these pathways are limited, the known mechanisms of related compounds suggest potential involvement of the PI3K/Akt/mTOR and MAPK/ERK pathways.

Potential Impact on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[9][10] DNA damage, such as that induced by topoisomerase II poisons, can lead to the activation of ATM and ATR kinases, which can, in turn, influence the PI3K/Akt pathway, often leading to cell cycle arrest or apoptosis.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound analogs.

Potential Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival.[11] Cellular stress, including DNA damage, can activate various components of the MAPK pathway, leading to diverse cellular outcomes, including apoptosis.

References

- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of anthra[1,9-<i>cd</i>]pyrazol-6(2<i>H</i>)-one scaffold derivatives as potential anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. biorxiv.org [biorxiv.org]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Losoxantrone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losoxantrone hydrochloride (also known by the codename DuP 941) is a synthetic anthrapyrazole antineoplastic agent. As a structural analog of the well-characterized anticancer drug mitoxantrone, this compound has been the subject of preclinical and clinical investigation for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and clinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action

This compound hydrochloride exerts its cytotoxic effects primarily through the disruption of DNA synthesis and function. The core mechanism involves a dual action of DNA intercalation and inhibition of the nuclear enzyme topoisomerase II.[1][2]

1. DNA Intercalation: The planar anthrapyrazole structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of DNA replication and transcription.[2]

2. Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][2] By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks.[3] These DNA lesions trigger a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death).[2] The potency of this compound in generating these DNA double-strand breaks has been shown to be consistent with its cytotoxic activity.[3]

The following diagram illustrates the signaling pathway of topoisomerase II inhibition by this compound hydrochloride.

Pharmacodynamics: In Vitro Cytotoxicity

The cytotoxic activity of this compound hydrochloride has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| U-937 | Histiocytic Lymphoma | 0.03 ± 0.01 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.04 ± 0.01 |

| HL-60 | Acute Promyelocytic Leukemia | 0.05 ± 0.01 |

| CEM | Acute Lymphoblastic Leukemia | 0.06 ± 0.02 |

| K-562 | Chronic Myelogenous Leukemia | 0.08 ± 0.02 |

| HT-29 | Colon Adenocarcinoma | 0.15 ± 0.03 |

| MCF-7 | Breast Adenocarcinoma | 0.20 ± 0.04 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in clinical trials, primarily in combination with other chemotherapeutic agents such as paclitaxel. The following table summarizes key pharmacokinetic parameters of this compound administered as a 10-minute intravenous infusion.

| Parameter | Value | Unit |

| Clearance (CL) | 27.5 ± 9.5 | L/h/m² |

| Volume of Distribution at Steady State (Vss) | 288 ± 168 | L/m² |

| Terminal Half-Life (t1/2) | 16.5 ± 9.3 | hours |

Data from a Phase I study of this compound in combination with paclitaxel in patients with advanced solid malignancies.

Clinical Evaluation

This compound hydrochloride has undergone Phase I and II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with various advanced solid tumors and hematologic malignancies.

Phase I Trials

Phase I studies of single-agent this compound established the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs). In a study of this compound administered as a short infusion every 3 weeks, the MTD was determined to be 50 mg/m². The primary DLT was myelosuppression, particularly neutropenia and thrombocytopenia.

In a Phase I trial of this compound in combination with paclitaxel, the recommended Phase II dose was established at 50 mg/m² for this compound and 175 mg/m² for paclitaxel, administered with G-CSF support.[4] The main DLTs observed in this combination therapy were also hematological.[4]

Phase II Trials

Phase II studies have explored the antitumor activity of this compound in various cancer types. In patients with advanced breast cancer, single-agent this compound demonstrated modest activity. Combination therapy with paclitaxel has also been evaluated in patients with advanced solid tumors.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound hydrochloride is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

The following diagram outlines the workflow for a typical MTT cytotoxicity assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. topogen.com [topogen.com]

- 4. Liposomal mitoxantrone monotherapy in patients with relapsed or refractory mature T-cell and natural killer-cell neoplasms: A phase 2, multicenter, open-label, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Losoxantrone: A Technical Guide to Solubility and Stability in DMSO for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the anthrapyrazole antineoplastic agent, Losoxantrone, in dimethyl sulfoxide (DMSO). Due to the limited availability of direct public data for this compound, this document leverages information on its close structural and functional analog, Mitoxantrone, to provide critical insights for researchers. All discussions pertaining to Mitoxantrone should be considered as a proxy for this compound, offering a foundational understanding for experimental design.

This compound (also known as biantrazole or DuP 941) is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, this compound induces DNA strand breaks, ultimately leading to apoptosis in cancer cells.[2] Given its therapeutic potential, understanding its physicochemical properties, such as solubility and stability in common laboratory solvents like DMSO, is paramount for accurate and reproducible in vitro and in vivo studies.

Quantitative Data on Solubility and Stability

Table 1: Solubility of Mitoxantrone in DMSO

| Compound | Form | Solvent | Solubility | Molar Mass ( g/mol ) | Molarity (approx.) |

| Mitoxantrone | Hydrochloride | DMSO | ~50 mg/mL[3][4] | 517.4 | ~96.6 mM |

| Mitoxantrone | Free Base | DMSO | 100 mg/mL[5] | 444.48 | ~225 mM |

Table 2: General Stability Considerations for Compounds in DMSO

| Condition | Observation | Recommendation |

| Storage Temperature | Most compounds are stable for 15 weeks at 40°C in an accelerated study.[6] Long-term storage at room temperature can lead to degradation, with a study showing 52% of compounds remaining after one year.[7] | For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. For short-term use, refrigeration at 4°C is acceptable.[8] |

| Freeze-Thaw Cycles | No significant compound loss was observed after 11 freeze-thaw cycles when properly handled (thawing at room temperature under a nitrogen atmosphere).[6][9] | Aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles. |

| Water Content | The presence of water in DMSO is a more significant factor in compound degradation than oxygen.[6][9] | Use anhydrous or high-purity DMSO to prepare stock solutions. Protect solutions from atmospheric moisture. |

| Light Exposure | Data on the photosensitivity of this compound in DMSO is not available. However, as a general precaution for complex organic molecules, light exposure should be minimized. | Store stock solutions in amber vials or otherwise protected from light. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound in DMSO, based on standard laboratory practices and methodologies reported for analogous compounds.

Protocol 1: Determination of Solubility in DMSO

-

Materials: this compound (or analog), anhydrous DMSO, analytical balance, vortex mixer, centrifuge, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), and mobile phase.

-

Procedure: a. Prepare a series of supersaturated solutions by adding an excess amount of this compound to a known volume of DMSO in separate vials. b. Vigorously vortex the vials for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. c. Centrifuge the vials at high speed to pellet the undissolved solid. d. Carefully collect the supernatant and prepare a series of dilutions. e. Analyze the concentration of the dissolved compound in the dilutions using a validated HPLC method. f. The solubility is determined from the concentration of the saturated solution.

Protocol 2: Stability Assessment in DMSO

-

Materials: A stock solution of this compound in DMSO of known concentration, HPLC system, constant temperature chambers (e.g., 4°C, 25°C, 40°C), and light-protected containers.

-

Procedure: a. Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., refrigerated, room temperature, protected from light, exposed to light). b. At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each condition. c. Analyze the concentration of this compound in each sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products. d. The stability is reported as the percentage of the initial concentration remaining at each time point.

Visualizations

Signaling Pathway of Topoisomerase II Inhibition

The primary mechanism of action for this compound is the inhibition of topoisomerase II, which leads to DNA damage and subsequent cell death. The following diagram illustrates this pathway.

Caption: this compound stabilizes the Topoisomerase II-DNA complex, leading to DNA damage and apoptosis.

Experimental Workflow for Stability Testing

The logical flow for assessing the stability of a compound in DMSO is depicted in the following diagram.

Caption: A generalized workflow for conducting stability studies of a compound in DMSO.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride | C44H60Cl4N10O9 | CID 166541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]